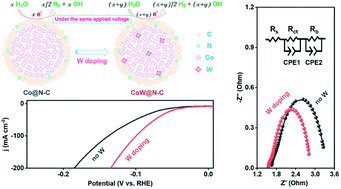Tuning the electronic structure of Co@N–C hybrids via metal-doping for efficient electrocatalytic hydrogen evolution reaction†
Journal of Materials Chemistry A Pub Date: 2022-01-31 DOI: 10.1039/D1TA08226D
Abstract
Hydrogen evolution reaction (HER) electrocatalysts that are free of noble metals are highly desirable for energy conversion applications. Herein, a general hydrothermal–impregnation–pyrolysis process is proposed to introduce W into Co nanoparticles surrounded by N-doped carbon to obtain CoW@N–C hybrids supported on nickel foam (NF) as high-efficiency HER electrocatalysts (CoW-py-T@NF). The experimental and calculation results show that the introduced W atoms could optimize the electronic structure of Co@N–C, which is conducive to charge transfer, reaction kinetics, and active site exposure, as well as intrinsic activity enhancement. As a result, the obtained Co1.5W0.5-py-500@NF exhibits excellent HER performance, achieving current densities of 25 and 100 mA cm−2 in 1.0 M KOH, requiring only extremely low overpotentials of 55 and 100 mV, respectively. Importantly, this fascinating strategy can be applied to other metals (M = Cr, Mo, or Ce) to obtain CoM@N–C HER electrocatalysts with high efficiency.


Recommended Literature
- [1] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [2] Mesoporous zinc platinate and platinum nanotubes: insights into the formation mechanism and their catalytic activity†
- [3] Pan-transcriptomic analysis identified common differentially expressed genes of Acinetobacter baumannii in response to polymyxin treatments†
- [4] High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary phase
- [5] The excited-state intramolecular proton transfer properties of three imine-linked two-dimensional porous organic polymers†
- [6] Back cover
- [7] Study of the influence of the metal complex on the cytotoxic activity of titanocene-functionalized mesoporous materials†
- [8] Magnetic nanoparticles-cooperated fluorescence sensor for sensitive and accurate detection of DNA methyltransferase activity coupled with exonuclease III-assisted target recycling†
- [9] GC-MS based metabolomics identification of possible novel biomarkers for schizophrenia in peripheral blood mononuclear cells†
- [10] Front cover

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 109882-76-0
-
CAS no.: 121578-13-0









